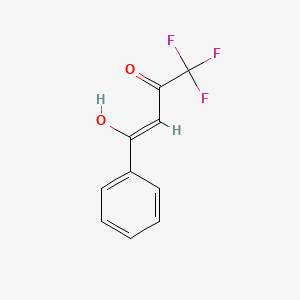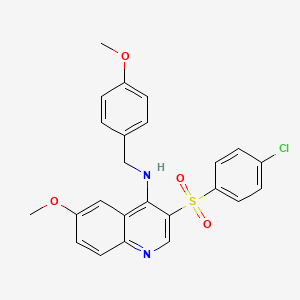![molecular formula C14H11Cl2NO3S B3013771 2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide CAS No. 339105-52-1](/img/structure/B3013771.png)
2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide (CPCS) is a synthetic compound used in the laboratory for a variety of purposes. It is a white crystalline solid with a melting point of 118-120°C and a boiling point of 297-298°C. CPCS is widely used in scientific research due to its ability to act as a reagent for organic synthesis and its stability in a wide range of conditions.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide and its derivatives have been studied extensively in the field of organic synthesis. They serve as key intermediates for synthesizing various sulfonamide derivatives, as exemplified in the work by Ghorab et al. (2015), where they synthesized compounds showing potent anticancer activity against breast and colon cancer cell lines (Ghorab et al., 2015).
Antibacterial Properties
- These compounds have also been synthesized and evaluated for their antibacterial properties. A study by Nafeesa et al. (2017) found certain derivatives to be effective inhibitors of gram-negative bacterial strains (K. Nafeesa et al., 2017). Additionally, research by Iqbal et al. (2017) identified specific compounds with significant inhibitory effects against various bacterial strains, highlighting their potential as antibacterial agents (Kashif Iqbal et al., 2017).
Crystallography and Material Science
- The compound has also been a subject of interest in crystallography and material science. Studies by Saravanan et al. (2016) and Narayana et al. (2016) have detailed the crystal structures of related compounds, providing insights into their molecular interactions and structural properties (K. Saravanan et al., 2016), (B. Narayana et al., 2016).
Nonlinear Optical Properties
- Its derivatives have also been explored for their nonlinear optical properties, as shown in a study by Castro et al. (2017), where they identified certain crystals as potential candidates for photonic devices (A. N. Castro et al., 2017).
Antiviral and Antiapoptotic Effects
- Moreover, some derivatives have demonstrated significant antiviral and antiapoptotic effects, particularly in the context of treating diseases like Japanese encephalitis, as evidenced by the research conducted by Ghosh et al. (2008) (Joydeep Ghosh et al., 2008).
Vibrational Spectroscopy and Quantum Mechanical Studies
- Vibrational spectroscopy and quantum mechanical studies have been applied to these compounds, as seen in the work by Jenepha Mary et al. (2022), which characterizes an antiviral active molecule and explores its intramolecular and intermolecular interactions (S. J. Jenepha Mary et al., 2022).
Propiedades
IUPAC Name |
2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S/c15-9-14(18)17-10-5-7-11(8-6-10)21(19,20)13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEGKAMJLMXKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxyhex-2-enenitrile](/img/structure/B3013688.png)
![(Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3013692.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3013693.png)
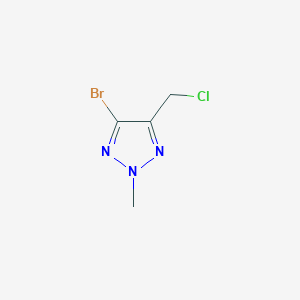
![N-(3-ethoxypropyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B3013696.png)
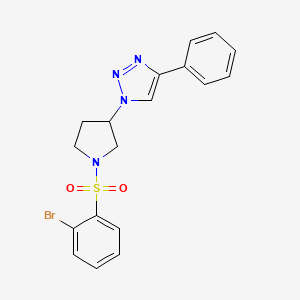
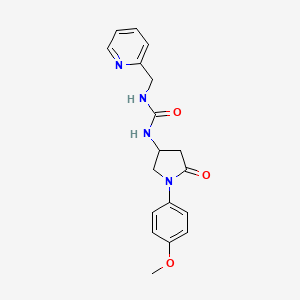
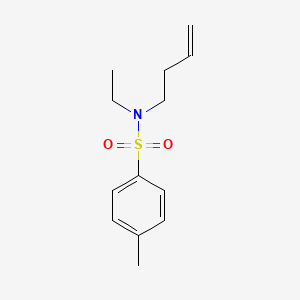
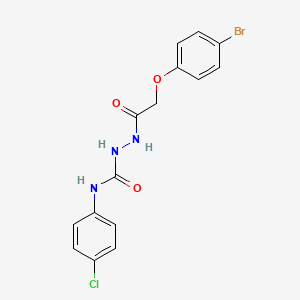
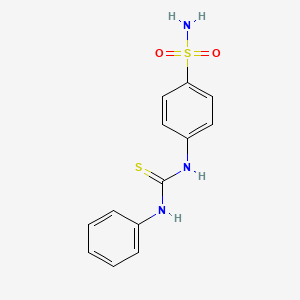
![N~1~-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide](/img/structure/B3013708.png)
![5-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3013709.png)
